![molecular formula C6H5NO2 B11757763 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one is a heterocyclic compound with the molecular formula C6H5NO2. It is a five-membered ring structure containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one typically involves cyclization reactions. One common method is the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The industrial production methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazolone derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one can be compared with other similar compounds, such as:
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of atoms.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
4,5-dihydrocyclopenta[d][1,3]oxazol-6-one |
InChI |
InChI=1S/C6H5NO2/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2 |
InChI Key |
FEPOLJUCTUVLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


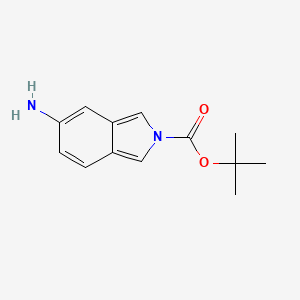

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
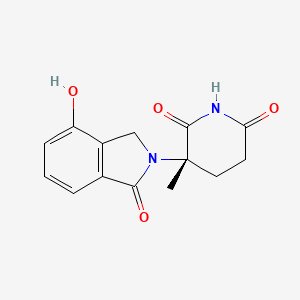
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
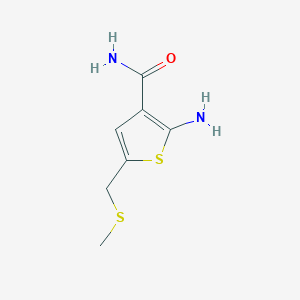
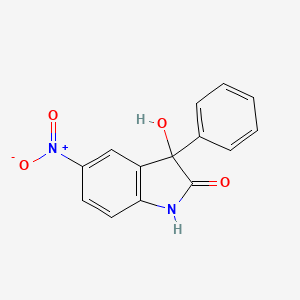
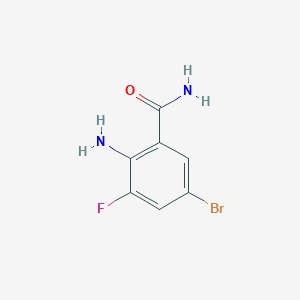

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

